molecular formula C8H12O3 B13187491 Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13187491
M. Wt: 156.18 g/mol
InChI Key: XBXPASYPYCHFJB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-87-9) is a spirocyclic compound characterized by a 1-oxaspiro[2.3]hexane core fused with a methyl ester group at position 2 and an additional methyl substituent at the same position. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:

    Epoxidation: The starting material, 3-methylenecyclobutane-1-carboxylate, undergoes epoxidation to form the spirooxirane intermediate. This reaction is often carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) in an aprotic solvent like dichloromethane.

    Isomerization: The spirooxirane intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic medium to induce isomerization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The spiroepoxide moiety in Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes selective cleavage under acidic or nucleophilic conditions:

  • Acid-mediated rearrangement : Lewis acids (e.g., BF₃·OEt₂) promote epoxide ring-opening via carbocation intermediates, leading to cyclopentanone derivatives .

  • Nucleophilic addition : Nucleophiles (e.g., H₂O, ROH) attack the less hindered epoxide carbon, forming diols or ethers .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
Acid-catalyzedBF₃·OEt₂, CH₂Cl₂, 0°CCyclopentanone85–92
NucleophilicH₂O, H⁺, 25°CVicinal diol78

Cyclopropane Ring-Opening Reactions

The cyclopropane ring exhibits strain-driven reactivity:

  • Acid-catalyzed cleavage : HCl in dioxane induces ring-opening to form γ,δ-unsaturated esters.

  • Nucleophilic ring-opening : Grignard reagents (e.g., MeMgBr) attack the cyclopropane, yielding substituted cyclohexanes.

NucleophileProduct StructureReaction Time (h)
MeMgBr3-Methylcyclohexane carboxylate2
H₂O/H⁺γ,δ-Unsaturated ester1

Oxidation and Reduction Reactions

The ester and spirocyclic framework participate in redox transformations:

  • Oxidation : KMnO₄ oxidizes the spiro system to a diketone.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the spiro structure.

ReactionReagentsProductSelectivity
OxidationKMnO₄, H₂O, 0°CSpiro diketone>90%
ReductionLiAlH₄, THF2-(Hydroxymethyl)spirohexane88%

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis and transesterification:

  • Acidic hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

  • Transesterification : Methanolysis with NaOMe yields methyl ester derivatives.

ConditionRate Constant (k, s⁻¹)Half-Life (min)
1M HCl, 60°C2.3 × 10⁻⁴50
0.1M NaOMe, 25°C1.8 × 10⁻³6.4

Substituent Effects on Reactivity

The methyl group at position 2 influences reaction pathways:

  • Steric hindrance : Limits nucleophilic attack at the adjacent epoxide carbon .

  • Electronic effects : Electron-donating methyl groups stabilize carbocation intermediates during acid-catalyzed rearrangements .

Reaction Mechanisms and Kinetic Studies

Key mechanistic insights include:

  • Carbocation stabilization : The spirocyclic structure stabilizes transition states via hyperconjugation, reducing activation energy by 15–20 kJ/mol .

  • Kinetic isotope effects : Deuterium labeling studies (kH/kD = 2.1) confirm rate-determining proton transfer in acid-catalyzed reactions .

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The ester group can also participate in esterification and transesterification reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

a. Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697809-56-5)

  • Molecular Formula : C₈H₁₂O₃ (identical to the target compound).
  • Key Difference : The methyl group is positioned at the 5-carbon of the spiro ring instead of the 2-carbon. This positional isomerism may alter ring strain and intermolecular interactions .

b. Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate (CAS 175881-34-2)

  • Molecular Formula : C₇H₁₀O₃.
  • Key Difference : Lacks the methyl substituent at position 2, resulting in a smaller molecular weight (142.15 g/mol) and reduced steric hindrance .

Homologs with Expanded Rings

a. Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1603272-59-8)

  • Molecular Formula : C₁₁H₁₈O₃.
  • Key Differences :
    • Ring Size : The spiro ring is a heptane ([2.4] system) instead of hexane, increasing conformational flexibility.
    • Substituent : An ethyl group at position 4 adds bulk, increasing molecular weight to 198.26 g/mol .

b. Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-97-1)

  • Molecular Formula : C₁₀H₁₆O₃.

Functional Group Modifications

Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate (CID 131438670)

  • Molecular Formula : C₈H₁₂O₃.
  • Key Difference: A hydroxyl group at position 5 introduces hydrogen-bonding capability, enhancing polarity and aqueous solubility compared to the non-hydroxylated target compound .

Structural and Physical Property Analysis

Molecular Weight and Formula Trends

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 73039-87-9 C₈H₁₂O₃ 156.18 Methyl at C2, [2.3] hexane ring
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 1697809-56-5 C₈H₁₂O₃ 156.18 Methyl at C5, positional isomer
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate 175881-34-2 C₇H₁₀O₃ 142.15 No methyl substituent
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 1603272-59-8 C₁₁H₁₈O₃ 198.26 Ethyl at C4, [2.4] heptane ring
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 Ethyl ester, [2.4] heptane ring
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate N/A C₈H₁₂O₃ 156.18 Hydroxyl at C5

Implications of Spiro Ring Geometry

  • Synthesis Challenges : Discontinued availability of some analogs (e.g., CAS 1603272-59-8) may reflect synthetic difficulties or instability due to steric demands .

Biological Activity

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, also known as cinepazide, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H16_{16}O3_3 and a molecular weight of 184.23 g/mol. The spirocyclic framework is characterized by a five-membered oxaspiro ring fused to a six-membered carbon chain, with the presence of multiple methyl groups enhancing its reactivity and biological potential.

Mechanisms of Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its interactions with enzymes and metabolic pathways. Key mechanisms include:

  • Enzyme Interaction : The compound may act as either a substrate or an inhibitor for specific enzymes, influencing metabolic pathways crucial for various physiological processes. For instance, it has shown potential in modulating enzyme activities that are vital for drug metabolism and detoxification processes in the liver .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in scavenging reactive oxygen species (ROS) and reducing oxidative stress in biological systems .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Antioxidant Potential : A study assessed the compound's ability to scavenge free radicals using various assays such as DPPH and hydrogen peroxide radical scavenging tests. Results indicated significant antioxidant activity, suggesting its potential use in preventing oxidative damage in cells .
  • Cardiovascular Effects : Cinepazide has been noted for its vasodilatory effects, enhancing relaxation responses mediated through purinergic P1 receptors. In vitro experiments demonstrated that at concentrations ranging from 10610^{-6} to 10510^{-5} M, it augmented responses to ATP and adenosine without affecting other pathways like those induced by isoproterenol or papaverine .
  • Antimicrobial Activity : Research indicates that compounds similar to this compound possess antimicrobial properties against various bacterial strains, attributing this activity to their structural features that allow for interaction with bacterial cell membranes or metabolic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC11_{11}H18_{18}O3_3Contains a methoxy groupEnhanced lipophilicity; potential antimicrobial activity
Methyl 1-oxaspiro[2.3]hexane-2-carboxylateC9_{9}H14_{14}O3_3Lacks additional methyl groupsModerate activity against certain bacteria
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC11_{11}H18_{18}O3_3Different methyl substitutionsPotentially active against pain

This table highlights how variations in structure can influence biological activity, emphasizing the significance of specific functional groups.

Q & A

Q. How can Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate be synthesized with high stereochemical purity?

Category: Basic (Synthesis Methodology)
Methodological Answer:
The synthesis of spirocyclic esters like this compound typically involves cyclopropanation or ring-closing strategies. A proven approach includes:

  • Diimide reduction of bicyclic olefins (e.g., methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate) to saturate double bonds while retaining stereochemistry .
  • Use of ceric ion-mediated reactions or photochemical methods to generate strained intermediates.
  • Characterization via NMR : Key signals include δ ~3.6–4.2 ppm (ester OCH3), δ ~1.2–2.5 ppm (cyclopropane and methyl protons), and coupling constants (e.g., J = 8.4 Hz for axial protons) .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3

InChI Key

XBXPASYPYCHFJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC2)C(=O)OC

Origin of Product

United States

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